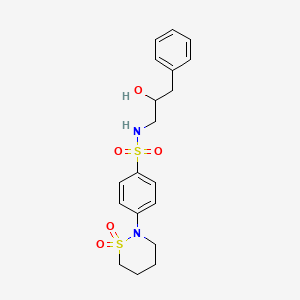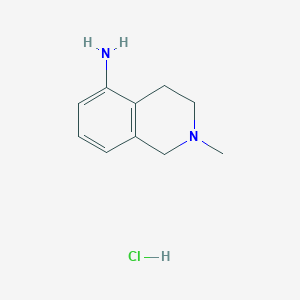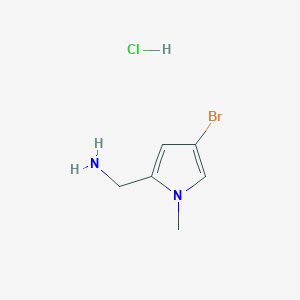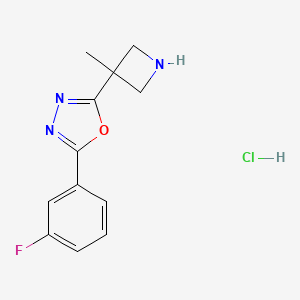
2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrimidine derivative. Pyrimidine is a basic structure found in many important molecules, including the nucleotides cytosine, thymine, and uracil .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” are not available, similar compounds have been synthesized through various methods. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Applications De Recherche Scientifique
Chemical Synthesis and Pharmacological Properties
2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is part of a broader category of compounds known for their diverse pharmacological properties. A notable study involved the synthesis of a series of 4-piperazinopyrimidines displaying antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This chemical series was identified for its potent antiemetic activity, showcasing the potential for clinical applications in managing nausea and vomiting Mattioda et al., 1975.
Antibacterial Applications
Another area of research highlighted the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives. These compounds showed significant efficacy against gram-negative bacteria, including Pseudomonas aeruginosa. The study provides valuable insights into the structural-activity relationships necessary for antibacterial potency, offering a pathway for the development of new antibacterial agents Matsumoto & Minami, 1975.
Biocidal Agents
Research on pyrimido[2,1-c][1,2,4]triazines has uncovered compounds with significant biocidal effects, opening up avenues for their application in controlling microbial growth. Such compounds were synthesized through ring closure reactions, demonstrating the versatility of pyrimidine derivatives in developing antimicrobial agents El‐mahdy & Abdel-Rahman, 2011.
Heterocyclic Synthesis
The synthesis of novel N-cycloalkanes, morpholine, and piperazines derivatives incorporating a (thio)pyrimidine moiety has been explored, with implications for the development of new chemical entities with potential pharmacological applications. This research demonstrates the chemical flexibility of pyrimidine derivatives in creating diverse heterocyclic compounds Ho & Suen, 2013.
Analgesic and Anti-inflammatory Activities
The synthesis of pyrimidine and bispyrimidine derivatives has been investigated for their potential anti-inflammatory and analgesic activities. This research not only adds to the understanding of the therapeutic potentials of pyrimidine derivatives but also highlights the methodological advancements in synthesizing compounds with desired pharmacological profiles Sondhi et al., 2007.
Propriétés
IUPAC Name |
2-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-12-15-7-5-14(17-12)19-10-8-18(9-11-19)13-4-2-3-6-16-13/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXSZNDURIQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2733557.png)

![N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2733559.png)

![(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2733563.png)
![4-[[(Z)-2-Cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2733567.png)
![2-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2733569.png)
![[(R)-beta,3-Dimethylphenethyl]amine](/img/structure/B2733571.png)

![3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2733573.png)